Ethyl 2-(3-nitropyridin-4-YL)acetate
Overview
Description
Ethyl 2-(3-nitropyridin-4-yl)acetate is a chemical compound with the molecular formula C9H10N2O4 . It has a molecular weight of 210.19 . The IUPAC name for this compound is ethyl (3-nitro-4-pyridinyl)acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10N2O4/c1-2-15-9(12)5-7-3-4-10-6-8(7)11(13)14/h3-4,6H,2,5H2,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the nitro and pyridinyl groups.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 318.9±27.0 C at 760 mmHg .Scientific Research Applications
Synthesis of Anticancer Agents
Ethyl 2-(3-nitropyridin-4-yl)acetate has been utilized in the synthesis of compounds with potential anticancer properties. For instance, it has been involved in the creation of Pyrido[4,3-b][1,4]oxazines and Pyrido[4,3-b][1,4]thiazines. These compounds have been evaluated for their effects on the proliferation and the mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia, showing promising antitumor activity (Temple et al., 1983). Another study reported on antimitotic agents derived from ethyl [6-amino-4-[(1-methyl-2-phenyl-2-oxoethyl)amino]-5-nitropyridin-2-yl] carbamate and related compounds, showcasing their precursory role in developing potent antimitotic agents (Temple et al., 1992).
Biodiesel Production
This compound's derivative, ethyl acetate, was explored as an acyl acceptor in the lipase-mediated conversion of vegetable oils into biodiesel. This method provided high yields of ethyl esters from crude oils like Jatropha curcas, Pongamia pinnata, and Helianthus annuus under optimal conditions, illustrating an efficient and sustainable approach to biodiesel production (Modi et al., 2007).
Synthetic Equivalent Studies
Ethyl 2-nitroacetoacetate, a derivative, was shown to be a synthetic precursor for ethoxycarbonylnitrile oxide as well as isoxazole- and isoxazoline-3-carboxylic acids and their esters. This highlights the compound's role in facilitating synthetic pathways that yield structurally diverse molecules with potential applications in various fields of chemistry (Kislyi et al., 1994).
Development of Photophysical Properties
Research involving Pt(II) diimine complexes indicated that extending the π-conjugation in the acetylide ligands of these complexes can drastically tune their photophysical properties and improve their nonlinear absorption, potentially useful for applications in materials science and optoelectronics (Liu et al., 2013).
Chemical Separation Processes
Ethyl acetate, a related compound, was studied for its effectiveness in separating ethyl acetate/ethanol/water mixtures through distillation and pervaporation units, showcasing how derivatives of this compound can be applied in optimizing separation processes for industrial applications (Meng et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-(3-nitropyridin-4-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-2-15-9(12)5-7-3-4-10-6-8(7)11(13)14/h3-4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSRNWVUBGIIAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=NC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30496831 | |
Record name | Ethyl (3-nitropyridin-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30496831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65645-52-5 | |
Record name | Ethyl (3-nitropyridin-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30496831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-(3-nitropyridin-4-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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